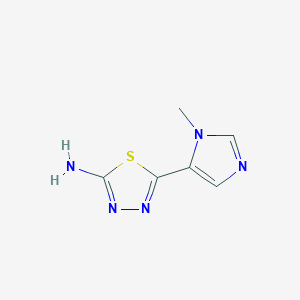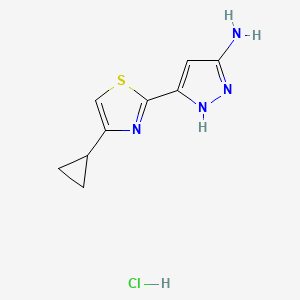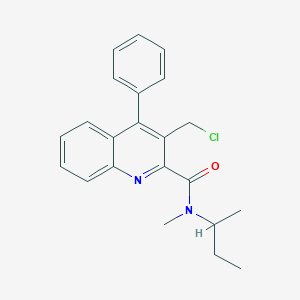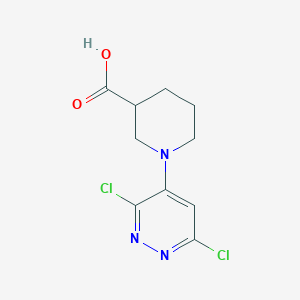
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both an imidazole and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 1-methyl-5-imidazolecarboxaldehyde in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and thiadiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole
- 2-Amino-5-(1-methyl-4-imidazolyl)-1,3,4-thiadiazole
- 2-Amino-5-(1-methyl-3-imidazolyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is unique due to the specific positioning of the amino group and the methyl group on the imidazole ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-8-2-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
DGWVBDDFDGQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)



![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)

